molecular formula C8H8O B041614 Phthalan CAS No. 496-14-0

Phthalan

Cat. No. B041614
CAS RN: 496-14-0
M. Wt: 120.15 g/mol
InChI Key: SFLGSKRGOWRGBR-UHFFFAOYSA-N
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Patent
US04277407

Procedure details

Lithium aluminum hydride (0.2 g) was added to approximately 40 ml of dry tetrahydrofuran at room temperature under nitrogen. 3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide (1.0 g) was dissolved in 40 ml dry tetrahydrofuran and the solution added dropwise to the lithium aluminum hydride suspension. The temperaturerose to about 30° C. Upon completion of addition, a sample of the reaction mixture was poured into water and extracted with ether. TLC on silica gel with 1:1 ether/petroleum ether showed completion of the reaction and no unreacted phthalide. After neutralizing the lithium aluminum hydride with ethylacetate, the reaction mixture was poured into 200 ml water, the pH adjusted to 3 with HCl and extracted with ether. The ether layer was washed with 200 ml of 5% aqueous sodium hydroxide, dried over sodium sulfate and the ether evaporated to leave a pink-red residue. The residue was dissolved in about 20 ml ether, and petroleum ether was added to precipitate a white solid. The solution after filtering was evaporated to give the corresponding phthalan as a pink solid.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
[Compound]
Name
3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
20 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][O:9]1)=O.Cl>O1CCCC1.CCOCC.O.C(OC(=O)C)C>[CH2:7]1[O:9][CH2:10][C:11]2[C:16]1=[CH:15][CH:14]=[CH:13][CH:12]=2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Eleven
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 30° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
TLC on silica gel with 1:1 ether/petroleum ether showed completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with 200 ml of 5% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether evaporated
CUSTOM
Type
CUSTOM
Details
to leave a pink-red residue
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid
FILTRATION
Type
FILTRATION
Details
The solution after filtering
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1C2=CC=CC=C2CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.